![molecular formula C17H18N4O3S2 B2564114 N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide CAS No. 868218-79-5](/img/structure/B2564114.png)
N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
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Description
N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.48. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
A study highlighted the synthesis of thiazolylsulfonamides structurally related to a known helicase-primase inhibitor for herpes simplex virus treatment. These compounds, including variants similar to N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide, showed potent inhibition of human carbonic anhydrase isoforms, suggesting potential applications in treating conditions like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).
Antimicrobial Activities
Research has synthesized novel heterocyclic compounds incorporating sulfamoyl moieties, aimed at antimicrobial applications. These compounds were tested for their antibacterial and antifungal activities, showing promising results. This suggests the compound's derivatives could serve as a basis for developing new antimicrobial agents (Darwish et al., 2014).
Antimalarial and COVID-19 Applications
An investigation into N-(phenylsulfonyl)acetamide derivatives for antimalarial activity also considered their potential against COVID-19. Through computational calculations and molecular docking studies, these compounds demonstrated promising activity, suggesting a broader therapeutic application, including against SARS-CoV-2 (Fahim & Ismael, 2021).
Molecular Docking and Computational Analysis
A speculative analysis focused on the electronic structure and molecular docking of a similar sulfonamide derivative, revealing its potential as an anti-amoebic agent. This work underscores the importance of computational studies in identifying and optimizing drug candidates for various diseases (Shukla & Yadava, 2020).
Enzyme Inhibition for Cancer Therapy
The compound's derivatives have been explored as glutaminase inhibitors, with implications for cancer therapy. By inhibiting glutaminase, these compounds could potentially suppress the energy supply to cancer cells, highlighting a promising avenue for anticancer drug development (Shukla et al., 2012).
properties
IUPAC Name |
N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-13(22)20-15-4-6-16(7-5-15)26(23,24)21-10-9-19-17(21)25-12-14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSKTXJODGWPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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